molecular formula C10H10N2O3 B4584084 5-nitro-2-propoxybenzonitrile

5-nitro-2-propoxybenzonitrile

Cat. No.: B4584084
M. Wt: 206.20 g/mol
InChI Key: XVTYDHXIKNWYRD-UHFFFAOYSA-N
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Description

5-Nitro-2-propoxybenzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative characterized by a nitro (-NO₂) group at the 5-position, a propoxy (-OCH₂CH₂CH₃) group at the 2-position, and a nitrile (-CN) functional group on the benzene ring.

Properties

IUPAC Name

5-nitro-2-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDHXIKNWYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-propoxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 2-propoxybenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the reaction of 2-propoxybenzoyl chloride with a nitrating agent such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) under specific temperature conditions . This method provides an efficient route to the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-propoxybenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of amides.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines (e.g., methylamine) and suitable solvents (e.g., ethanol).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Scientific Research Applications

5-Nitro-2-propoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2-propoxybenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog in the provided evidence is 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile . Below is a detailed comparison based on substituent variations and inferred chemical properties:

Table 1: Structural and Property Comparison

Property 5-Nitro-2-Propoxybenzonitrile 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
Molecular Formula C₁₀H₁₀N₂O₃ (hypothesized) C₁₂H₁₂ClN₂O₄
Substituents -NO₂ (5), -OCH₂CH₂CH₃ (2), -CN (1) -NO₂ (2), -OCH₂CH₂Cl (5), -OCH₃ (4), -CN (1)
Molecular Weight ~206.20 g/mol 298.69 g/mol
Key Functional Groups Nitro, propoxy, nitrile Nitro, chloropropoxy, methoxy, nitrile
Polarity Moderate (propoxy is less polar) Higher (chlorine and methoxy increase polarity)
Potential Reactivity Nitro group may undergo reduction; propoxy enhances lipophilicity Chlorine may increase electrophilicity; methoxy provides electron-donating effects

Key Differences and Implications

Substituent Positioning: The nitro group in this compound occupies the 5-position, whereas in the analogous compound, it is at the 2-position.

Chlorine vs. Propoxy: The chloropropoxy group in the analog introduces chlorine, increasing molecular weight and polarity. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding), affecting solubility and biological activity compared to the non-halogenated propoxy group in the target compound .

This contrasts with the target compound, which lacks this substituent .

Synthetic Utility :

  • The absence of chlorine and methoxy in this compound may simplify synthesis but reduce versatility in derivatization compared to the multi-substituted analog.

Research Findings and Limitations

While direct experimental data on this compound are absent in the provided evidence, structural comparisons suggest:

  • Lipophilicity : The propoxy group likely increases lipophilicity, favoring membrane permeability in bioactive compounds.
  • Stability : The nitro group’s electron-withdrawing nature may enhance thermal stability but increase sensitivity to reductive conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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